molecular formula C19H22IN3O4S B2851466 N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide CAS No. 391219-81-1

N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide

Cat. No. B2851466
CAS RN: 391219-81-1
M. Wt: 515.37
InChI Key: SOJYFENECAAPGK-UHFFFAOYSA-N
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Description

The compound “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” is similar in structure . It has a molecular weight of 364.14 and is a solid in physical form .


Synthesis Analysis

While specific synthesis information for your compound is not available, a related compound, “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate”, is commercially available . Another compound, “4-Iodophenyl isocyanate”, has been used in the preparation of various compounds .


Molecular Structure Analysis

The InChI code for “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” is 1S/C11H13IN2O4/c1-17-6-7-18-11 (16)14-10 (15)13-9-4-2-8 (12)3-5-9/h2-5H,6-7H2,1H3, (H2,13,14,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” include a molecular weight of 364.14 and it is a solid in physical form .

Scientific Research Applications

Synthesis and Characterization of Sulfonamide Molecules

Sulfonamide compounds, such as N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide, have been a focal point in scientific research due to their diverse applications, including in medicinal chemistry and materials science. A noteworthy study involved the synthesis and detailed characterization of a newly synthesized sulfonamide molecule, which was analyzed using single-crystal X-ray diffraction (SCXRD) and various spectroscopic tools (Murthy et al., 2018). This research not only contributed to the structural database of sulfonamides but also explored their potential interactions at the molecular level through computational studies, shedding light on their versatile applications in scientific research.

Anticancer Activity of Sulfonamide Derivatives

The exploration of sulfonamide derivatives in the context of anticancer activity has led to significant findings. One study synthesized novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, demonstrating potential anticancer effects against various cancer cell lines, including leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). This research highlighted the structure-activity relationships critical for designing more effective anticancer sulfonamide compounds.

Sulfonamides as Antimycobacterial Agents

Sulfonamide compounds have also been investigated for their antimycobacterial properties. A study reported the synthesis of 2,4-dinitrophenylsulfonamides capable of releasing sulfur dioxide (SO₂) upon activation, which exhibited significant antimycobacterial activity, surpassing that of some clinical agents (Malwal et al., 2012). This innovative approach to drug design presents a promising avenue for developing new treatments for mycobacterial infections.

Sulfonamide Derivatives in Material Science

In the realm of materials science, sulfonamide derivatives have been utilized for various applications, including the development of dyes and pigments. Research into the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines showcased the potential of sulfonamide derivatives in creating materials with desirable fluorescence properties, which could have applications ranging from dyes to optoelectronic devices (Bogza et al., 2018).

Safety and Hazards

The safety information for “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

1-(benzenesulfonyl)-3-[(4-iodophenyl)carbamoyl]-1-pentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22IN3O4S/c1-2-3-7-14-23(28(26,27)17-8-5-4-6-9-17)19(25)22-18(24)21-16-12-10-15(20)11-13-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYFENECAAPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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